molecular formula C17H18O B1274269 1-([1,1'-Biphenyl]-4-yl)pentan-1-one CAS No. 42916-73-4

1-([1,1'-Biphenyl]-4-yl)pentan-1-one

Cat. No. B1274269
Key on ui cas rn: 42916-73-4
M. Wt: 238.32 g/mol
InChI Key: JXQDHVJDFYUJOK-UHFFFAOYSA-N
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Patent
US04017416

Procedure details

560 Gram of granular anhydrous aluminum chloride and 1 l of nitrobenzene were introduced into a 5 l three neck flask, and stirred under water-cooling to give a solution. A solution of 600 g of diphenyl and 482.5 g of n-valeric acid chloride dissolved in 1 l of nitrobenzene (prepared in advance) was dropwise added into said three neck flask over 2 hours. After the addition, the resulting mixture was stirred for one hour as it was. Thereafter it was stirred at 40°-45° C for 2 hours, cooled to room temperature, poured cautiously into a mixed solution of 1.3 l of conc. hydrochloric acid and 1.5 l of water for decomposing the catalyst, and cooled to 20° C. Precipitated crystal was separated by filtration. Nitrobenzene was distilled off from nitrobenzene layer by distillation under a reduced pressure to give an additional crystal. Both the crystals were recrystallized from ethanol to give 881 g of crystal of 4-n-pentanoylbiphenyl (m.p. 79°-79.5° C) (yield: 95% based on biphenyl).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
[Compound]
Name
n-valeric acid chloride
Quantity
482.5 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
1.3 L
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].Cl.[OH2:6].[N+]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([O-])=O>>[C:12]([C:10]1[CH:15]=[CH:14][C:13]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:12][CH:11]=1)(=[O:6])[CH2:11][CH2:10][CH2:15][CH3:14] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
three
Quantity
5 L
Type
reactant
Smiles
Name
Quantity
1 L
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
n-valeric acid chloride
Quantity
482.5 g
Type
reactant
Smiles
Name
Quantity
1 L
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Three
Name
Quantity
1.3 L
Type
reactant
Smiles
Cl
Name
Quantity
1.5 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under water-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
to give a solution
ADDITION
Type
ADDITION
Details
was dropwise added
CUSTOM
Type
CUSTOM
Details
over 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for one hour as it
Duration
1 h
STIRRING
Type
STIRRING
Details
Thereafter it was stirred at 40°-45° C for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C
CUSTOM
Type
CUSTOM
Details
Precipitated crystal
CUSTOM
Type
CUSTOM
Details
was separated by filtration
DISTILLATION
Type
DISTILLATION
Details
Nitrobenzene was distilled off from nitrobenzene layer by distillation under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an additional crystal
CUSTOM
Type
CUSTOM
Details
Both the crystals were recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 881 g
Name
Type
product
Smiles
C(CCCC)(=O)C1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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